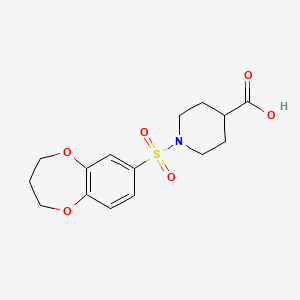

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid

Description

Chemical Name: 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid CAS No.: 790272-16-1 Molecular Formula: C₁₅H₁₉NO₆S Molecular Weight: 341.38 g/mol Structural Features:

- A seven-membered 3,4-dihydro-1,5-benzodioxepine ring fused with a sulfonyl group.

- The sulfonyl group bridges to a piperidine ring substituted with a carboxylic acid at the 4-position.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6S/c17-15(18)11-4-6-16(7-5-11)23(19,20)12-2-3-13-14(10-12)22-9-1-8-21-13/h2-3,10-11H,1,4-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEWYWODSHSGGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135714 | |

| Record name | 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

790272-16-1 | |

| Record name | 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790272-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid involves multiple steps. One common synthetic route includes the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes through these interactions .

Comparison with Similar Compounds

Methyl Ester Derivative

Compound: Methyl 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-4-piperidinecarboxylate CAS No.: Not specified Molecular Formula: C₁₆H₂₁NO₆S Molecular Weight: 355.405 g/mol Key Differences:

Benzodioxin-Based Analog

Compound: 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid CAS No.: 461456-17-7 Molecular Formula: C₁₄H₁₇NO₆S Molecular Weight: 327.35 g/mol Key Differences:

- Ring Structure : Six-membered 1,4-benzodioxin replaces the seven-membered benzodioxepine.

- Physicochemical Properties: Lower molecular weight and XLogP3 value of 0.8 , suggesting reduced hydrophobicity. Applications: Potential utility in medicinal chemistry due to simplified ring structure and improved synthetic accessibility.

Isoxazole Sulfonyl Analog

Compound: 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid CAS No.: 697258-72-3 Molecular Formula: C₁₁H₁₆N₂O₅S Molecular Weight: 288.32 g/mol Key Differences:

Ethoxycarbonyl Derivative

Compound: 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid CAS No.: Not specified Molecular Formula: C₉H₁₅NO₄ Molecular Weight: 201.22 g/mol Key Differences:

- Functional Group : Ethoxycarbonyl replaces the sulfonyl-benzodioxepine moiety.

- Applications : Serves as a simpler scaffold for studying piperidine-4-carboxylic acid derivatives in pharmacokinetic studies .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | XLogP3* |

|---|---|---|---|---|---|

| 1-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid | 790272-16-1 | C₁₅H₁₉NO₆S | 341.38 | Benzodioxepine-sulfonyl, carboxylic acid | N/A |

| Methyl ester derivative | N/A | C₁₆H₂₁NO₆S | 355.40 | Methyl ester, benzodioxepine-sulfonyl | N/A |

| 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid | 461456-17-7 | C₁₄H₁₇NO₆S | 327.35 | Benzodioxin-sulfonyl, carboxylic acid | 0.8 |

| 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid | 697258-72-3 | C₁₁H₁₆N₂O₅S | 288.32 | Isoxazole-sulfonyl, carboxylic acid | N/A |

*XLogP3 values are calculated hydrophobicity indices. Data from .

Research and Practical Considerations

- Synthetic Accessibility : The benzodioxepine-based compound requires multi-step synthesis due to its fused ring system, whereas benzodioxin and isoxazole analogs are simpler to prepare .

- Bioavailability : The methyl ester derivative’s increased lipophilicity may improve absorption but necessitates metabolic activation (ester hydrolysis) for activity .

- Discontinuation Note: The parent compound is listed as discontinued in commercial catalogs, limiting its practical use compared to analogs .

Biological Activity

1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its structure, mechanisms of action, and various biological effects based on diverse research findings.

Chemical Structure

The molecular formula for this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO5S |

| Molecular Weight | 299.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Research indicates that compounds similar to 1-(3,4-dihydro-2H-1,5-benzodioxepine) exhibit various mechanisms of action. These include:

- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and is implicated in various diseases .

- Modulation of Receptors : Some derivatives act as dual modulators of serotonin receptors (5-HT2A) and dopamine receptors (D3), suggesting potential applications in psychiatric disorders .

Biological Activities

The biological activities associated with this compound include:

Anticancer Properties

Studies have indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.

Neuroprotective Effects

Research suggests that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Inhibition of Soluble Epoxide Hydrolase : A study identified piperidine derivatives that inhibit sEH, leading to increased levels of bioactive lipids associated with anti-inflammatory effects .

- Receptor Modulation : Another investigation found that certain benzodioxepine derivatives effectively modulate serotonin and dopamine receptors, showing promise in treating mood disorders .

- Anticancer Activity : A recent study highlighted a derivative's ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonylation of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (CAS: N/A) with piperidine-4-carboxylic acid derivatives. Key steps include:

- Sulfonylation Reaction : React the sulfonyl chloride intermediate with piperidine-4-carboxylic acid under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.

- Purity Validation :

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) matching the theoretical molecular weight .

Advanced Research Questions

Q. How do structural analogs of this compound compare in biological activity, and what SAR trends emerge?

Methodological Answer: A comparative study of analogs (Table 1) reveals structure-activity relationship (SAR) trends:

Q. Key SAR Insights :

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from differences in assay conditions or impurity profiles. A systematic approach includes:

Replicate Assays : Use standardized protocols (e.g., IC50 determination under consistent pH/temperature).

Impurity Profiling : Compare batch-specific impurities via LC-MS; bioactive impurities (e.g., unreacted sulfonyl chloride) may skew results .

Target Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Structural Optimization :

- Introduce electron-donating groups (e.g., -OCH₃) on the benzodioxepine ring to reduce oxidative metabolism .

- Replace labile groups (e.g., esterify the carboxylic acid as a prodrug) .

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- CYP Inhibition Screening : Identify metabolic hotspots using CYP450 isoform-specific inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.